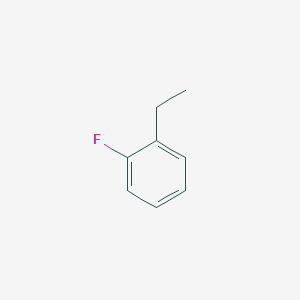

1-Ethyl-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWWLNKVUIHGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455279 | |

| Record name | 1-Ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-49-1 | |

| Record name | 1-Ethyl-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 1-Ethyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 1-ethyl-2-fluorobenzene (CAS No. 446-49-1). While the discovery of this specific compound is not prominently documented in publicly available literature, its synthesis can be achieved through established organometallic cross-coupling reactions. This document details plausible synthetic routes, providing general experimental protocols and expected analytical data.

Physicochemical Properties and Spectroscopic Data

This compound is a halogenated aromatic compound with the molecular formula C₈H₉F and a molecular weight of 124.16 g/mol .[1] A summary of its key physical and spectroscopic properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉F | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| CAS Number | 446-49-1 | [1] |

| Boiling Point | 137.1 °C at 760 mmHg | |

| Density | 0.982 g/cm³ | |

| ¹⁹F NMR | Data available | [1] |

| ¹H NMR | Predicted shifts are available | |

| ¹³C NMR | Predicted shifts are available | |

| Mass Spectrum | Predicted fragmentation patterns are available | |

| IR Spectrum | Predicted vibrational frequencies are available |

Note: Experimentally obtained spectroscopic data for this compound is not widely published. The data presented is a combination of available information and predicted values.

Synthesis of this compound

The synthesis of this compound can be approached through several established cross-coupling methodologies. The Kumada coupling reaction presents a primary and efficient route.

Kumada Coupling Reaction

The Kumada coupling is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[2][3][4][5] For the synthesis of this compound, this would involve the reaction of a 2-fluorophenyl Grignard reagent with an ethyl halide or, more commonly, the reaction of ethylmagnesium bromide with a 2-halofluorobenzene. The latter is generally preferred due to the commercial availability of the starting materials.

A potential reaction scheme is the coupling of 2-bromofluorobenzene with ethylmagnesium bromide, catalyzed by a nickel or palladium complex.

Reaction: 2-Bromofluorobenzene + Ethylmagnesium Bromide → this compound + MgBr₂

The following is a generalized experimental protocol for a Kumada coupling reaction that can be adapted for the synthesis of this compound.

Materials:

-

2-Bromofluorobenzene

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Palladium or Nickel catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel)

Procedure:

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

-

In a three-necked flask under an inert atmosphere, add magnesium turnings.

-

Add a solution of ethyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings.

-

The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Kumada Coupling Reaction

-

To the freshly prepared ethylmagnesium bromide solution, add the palladium or nickel catalyst.

-

A solution of 2-bromofluorobenzene in anhydrous diethyl ether or THF is then added dropwise to the reaction mixture at room temperature or with gentle cooling.

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

Step 3: Work-up and Purification

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Quantitative Data: While a specific yield for the synthesis of this compound via this method is not readily available in the literature, similar Kumada coupling reactions typically proceed with moderate to good yields, often in the range of 60-90%.

Alternative Synthetic Routes

While Kumada coupling is a primary method, other cross-coupling reactions or classical organic reactions could also be employed for the synthesis of this compound.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of fluorobenzene with an ethylating agent such as ethyl bromide or ethene in the presence of a Lewis acid catalyst (e.g., AlCl₃) is another potential route.[6][7][8][9][10]

Reaction: Fluorobenzene + Ethyl Halide (or Ethene) --(Lewis Acid)--> this compound + 1-Ethyl-4-fluorobenzene

A significant drawback of this method is the formation of a mixture of ortho and para isomers (this compound and 1-ethyl-4-fluorobenzene), as well as the potential for polyalkylation.[8] The separation of these isomers can be challenging.

Conclusion

The synthesis of this compound can be effectively achieved through modern organometallic cross-coupling reactions, with the Kumada coupling being a particularly suitable method offering good potential yields and regioselectivity. While classical methods like Friedel-Crafts alkylation are also plausible, they present challenges in controlling isomer formation. This guide provides a foundational understanding for researchers and professionals in the field to approach the synthesis of this and related fluorinated aromatic compounds. Further research to establish detailed experimental data for specific reaction conditions and to explore the potential applications of this compound is warranted.

References

- 1. This compound | C8H9F | CID 11105361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. Kumada Coupling | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Kumada Coupling [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-Ethyl-2-fluorobenzene: Physicochemical Properties and Experimental Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethyl-2-fluorobenzene, a halogenated aromatic compound of interest in various chemical research and development sectors. This document compiles essential data, including physicochemical characteristics, spectral information, and safety considerations, presented in a clear and accessible format to support laboratory work and theoretical investigations.

Core Physicochemical Properties

This compound, with the CAS number 446-49-1, is a substituted aromatic hydrocarbon.[1][2] Its fundamental properties are summarized in the table below, offering a snapshot of its physical nature and behavior under standard conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉F | [3][4] |

| Molecular Weight | 124.16 g/mol | [2][4] |

| Appearance | Colorless liquid | |

| Density | 0.982 g/cm³ | [5] |

| Boiling Point | 136-137 °C at 760 mmHg | [5][6] |

| Melting Point | Not available | |

| Flash Point | 25.783 °C | [5] |

| Refractive Index | 1.478 | [5] |

| Vapor Pressure | 8.863 mmHg at 25°C | [5] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [7][8] |

Spectroscopic Data

A ¹⁹F NMR spectrum for this compound is indexed on PubChem, indicating its availability through specialized databases.[4] The chemical shift and coupling constants in ¹H and ¹³C NMR spectra would be influenced by the ortho-relationship of the ethyl and fluoro groups, leading to complex splitting patterns that are diagnostic of this substitution pattern.

Synthesis and Purification

The synthesis of this compound can be approached through several established organometallic and fluorination methodologies. A common strategy involves the introduction of the ethyl group to a fluorinated benzene precursor or the fluorination of an ethyl-substituted benzene derivative.

A potential synthetic route is illustrated in the diagram below. This generalized workflow highlights the key transformations that could be employed.

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: General Friedel-Crafts Acylation followed by Reduction

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general procedure based on established organic chemistry principles would involve a two-step process:

-

Friedel-Crafts Acylation of Fluorobenzene:

-

To a cooled solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), acetyl chloride would be added dropwise.

-

Fluorobenzene would then be added slowly to the reaction mixture, maintaining a low temperature.

-

The reaction would be stirred for several hours and then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer would be separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent would be removed under reduced pressure to yield crude 2-fluoroacetophenone.

-

-

Reduction of 2-Fluoroacetophenone:

-

The crude 2-fluoroacetophenone could be reduced to this compound using a standard method such as the Wolff-Kishner reduction (hydrazine and a strong base like potassium hydroxide in a high-boiling solvent) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid).

-

Following the reduction, the product would be isolated by extraction and purified.

-

Purification

Purification of the final product would typically be achieved by fractional distillation under atmospheric or reduced pressure to separate it from any unreacted starting materials or byproducts. The purity of the collected fractions would be assessed using techniques such as gas chromatography (GC) or NMR spectroscopy.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the electron-donating ethyl group and the electron-withdrawing, yet ortho-para directing, fluoro group. The fluorine atom, being highly electronegative, exerts a strong inductive effect, while the ethyl group is an activating group. This combination influences the regioselectivity of electrophilic aromatic substitution reactions.

The compound is expected to be stable under normal laboratory conditions.[11] However, as with many organic compounds, it should be stored in a cool, well-ventilated area away from sources of ignition, as it is a flammable liquid.[11] It is incompatible with strong oxidizing agents.[11]

The logical relationship of the substituents' effects on the aromatic ring's reactivity is depicted in the following diagram:

Caption: Factors influencing the chemical reactivity of this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for the isomeric 1-ethyl-4-fluorobenzene and the parent compound fluorobenzene provides guidance on safe handling.[11] These related compounds are flammable liquids and vapors.[11]

General safety precautions include:

-

Handling in a well-ventilated area or fume hood.

-

Keeping away from heat, sparks, and open flames.

-

Using non-sparking tools.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

In case of fire, using carbon dioxide, dry chemical powder, or foam.

Biological Activity

There is currently no significant information available in the public domain regarding the biological activity or signaling pathways associated with this compound. As a relatively simple synthetic organic compound, it is not expected to have specific biological roles unless investigated as part of a larger medicinal chemistry program.

Conclusion

References

- 1. This compound | CAS#:446-49-1 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) IR Spectrum [chemicalbook.com]

- 4. This compound | C8H9F | CID 11105361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 446-49-1 [chemnet.com]

- 6. CAS 446-49-1 | 1700-3-33 | MDL MFCD11846034 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. 1-Ethyl-2-Methylbenzene | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-ETHYL-4-FLUOROBENZENE | 459-47-2 [chemicalbook.com]

- 9. p-Fluoroethylbenzene [webbook.nist.gov]

- 10. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. fishersci.com [fishersci.com]

Spectroscopic and Mechanistic Analysis of 1-Ethyl-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-ethyl-2-fluorobenzene, a key intermediate in various synthetic applications. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. Furthermore, a mechanistic exploration of its synthesis via Friedel-Crafts alkylation is presented.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on a multi-faceted spectroscopic approach. The following sections provide a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the presence of fluorine, both ¹H and ¹³C NMR spectra exhibit characteristic splitting patterns arising from heteronuclear coupling.

¹H NMR (Proton NMR) Data

Predicted data as experimental spectra are not publicly available.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Ar-H |

| 2.65 | q | 2H | -CH₂-CH₃ |

| 1.20 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

Predicted data as experimental spectra are not publicly available.

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~130 (d, ³JCF ≈ 8 Hz) | Ar-C H |

| ~128 (d, ⁴JCF ≈ 3 Hz) | Ar-C H |

| ~124 (d, ²JCF ≈ 19 Hz) | Ar-C H |

| ~124 (d, ²JCF ≈ 6 Hz) | C -CH₂CH₃ |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C H |

| ~22 | -C H₂-CH₃ |

| ~14 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C Stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| 750-700 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

| m/z | Relative Intensity (%) | Assignment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 109 | ~80 | [M - CH₃]⁺ |

| 91 | ~60 | [M - CH₂CH₃]⁺ (Tropylium ion) |

| 77 | ~40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 500MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

IR Spectroscopy

The IR spectrum of liquid this compound can be obtained using the thin-film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer, with data typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Synthesis of this compound: A Mechanistic Pathway

This compound can be synthesized via the Friedel-Crafts alkylation of fluorobenzene with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The fluorine atom is an ortho-, para-director, leading to a mixture of this compound and 1-ethyl-4-fluorobenzene.

Caption: Friedel-Crafts ethylation of fluorobenzene.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined below.

Caption: Spectroscopic analysis workflow.

A Comprehensive Technical Guide to 1-Ethyl-2-fluorobenzene for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-ethyl-2-fluorobenzene, a key aromatic compound with significant potential in various research and development applications, particularly in the fields of medicinal chemistry and materials science. This document consolidates essential data, experimental protocols, and conceptual frameworks to support advanced scientific endeavors.

Chemical Identity and Properties

This compound, a colorless liquid, is a substituted aromatic hydrocarbon. Its unique combination of an ethyl group and a fluorine atom on the benzene ring imparts specific chemical and physical properties that are of interest in organic synthesis and for the development of novel molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 446-49-1[1] |

| Molecular Formula | C₈H₉F[2] |

| Synonyms | 2-Ethylfluorobenzene, Benzene, 1-ethyl-2-fluoro-[2] |

| InChI | InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3[1] |

| InChIKey | LMWWLNKVUIHGBR-UHFFFAOYSA-N[1] |

| SMILES | CCC1=CC=CC=C1F[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 124.16 g/mol [3] |

| Density | 0.982 g/cm³[2] |

| Boiling Point | 137.1 °C at 760 mmHg[2] |

| Flash Point | 25.8 °C[2] |

| Refractive Index | 1.478[2] |

| Vapor Pressure | 8.863 mmHg at 25°C[2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available across various techniques.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Data Source |

| ¹⁹F NMR | Data available on PubChem, acquired on a Bruker WM-250 instrument.[1] |

| ¹³C NMR | Spectral data is available from various chemical suppliers and databases. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C-F stretching and aromatic ring vibrations are expected. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of Fluorobenzene via the Balz-Schiemann Reaction (Adapted for Didactic Purposes)

This protocol is based on the well-established synthesis of fluorobenzene and serves as a procedural guide.

Materials:

-

Aniline (or 2-ethylaniline for the target molecule)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoboric Acid (HBF₄) or Boric Acid and Hydrofluoric Acid

-

Ice

-

Methyl Alcohol

-

Ethyl Ether

-

Calcium Chloride (anhydrous)

-

Sodium Hydroxide (NaOH) solution (10%)

Procedure:

-

Diazotization: A solution of aniline (or 2-ethylaniline) hydrochloride is prepared by dissolving the amine in concentrated hydrochloric acid and water, then cooling the mixture to below 0°C in an ice-salt bath. A solution of sodium nitrite in water is then added slowly while maintaining the low temperature to form the diazonium salt. The completion of the reaction is monitored using potassium iodide-starch paper.[4]

-

Precipitation of the Diazonium Fluoborate: The cold diazonium salt solution is treated with an ice-cold solution of fluoboric acid. This results in the precipitation of the diazonium fluoborate salt as a crystalline solid. The precipitate is then filtered, washed sequentially with cold water, cold methyl alcohol, and finally with ethyl ether to remove impurities.[4]

-

Thermal Decomposition: The dried diazonium fluoborate salt is carefully heated. The salt decomposes to yield fluorobenzene (or this compound), nitrogen gas, and boron trifluoride. The product is collected by distillation. The decomposition should be initiated gently with a small flame and controlled, potentially with cooling if the reaction becomes too vigorous.[4]

-

Purification: The collected distillate is washed several times with a 10% sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash. The organic layer is then dried over anhydrous calcium chloride and purified by fractional distillation to yield the pure fluorinated aromatic compound.[4]

Role in Drug Development and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated aromatic compounds are key building blocks in the synthesis of a wide range of pharmaceuticals. While specific biological activities of this compound are not extensively documented, its structural motif is relevant to the design of novel therapeutic agents. Derivatives of fluoroarenes have shown a range of biological activities, including anticancer properties.[5]

Conceptual Workflow: Role of Fluorinated Aromatics in Drug Discovery

The following diagram illustrates the general workflow and rationale for incorporating fluorinated aromatic compounds like this compound into a drug discovery pipeline.

Caption: Workflow for incorporating fluorinated aromatics in drug discovery.

Reactivity and Safety

Reactivity: this compound is stable under normal conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]

Safety: This compound is a flammable liquid and vapor. Appropriate safety precautions, such as working in a well-ventilated area and avoiding sources of ignition, are necessary. Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[6]

This technical guide provides a foundational understanding of this compound for its application in research and development. For further information, consulting the referenced literature and safety data sheets is recommended.

References

- 1. This compound | C8H9F | CID 11105361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 446-49-1 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Technical Guide: Physicochemical Properties of 1-Ethyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined and reported physicochemical properties of 1-ethyl-2-fluorobenzene, with a focus on its boiling and melting points. This document outlines the relevant data, experimental methodologies for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data

| Property | Value | Conditions |

| Boiling Point | 137.127 °C | At 760 mmHg |

| Melting Point | Data not available | - |

Experimental Protocols

The following sections describe standard experimental methodologies for the determination of the boiling and melting points of a liquid aromatic compound such as this compound.

Boiling Point Determination (Thiele Tube Method)

This method is a common and accurate technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

-

Sample of this compound

Procedure:

-

Sample Preparation: Fill the small test tube with this compound to a depth of approximately 1-2 cm.

-

Capillary Tube Insertion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The base of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with a suitable heat transfer fluid to a level just above the side-arm.

-

Sample Immersion: Carefully immerse the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the surface of the heat transfer fluid.

-

Heating: Gently heat the side arm of the Thiele tube. The shape of the tube is designed to ensure uniform heating of the fluid via convection.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Reading: Turn off the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools. Record this temperature.

-

Verification: Allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second reading for accuracy.

Melting Point Determination (Capillary Method)

While the melting point for this compound is not reported, the following is a standard procedure for determining the melting point of a solid organic compound. This protocol would be applicable if a solid sample were available.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Sample of the solid compound

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, finely powder the solid sample using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Placing in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the apparatus to heat at a moderate rate.

-

Observation: Observe the sample through the magnifying lens.

-

Melting Range Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Purity Assessment: A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of an organic compound like this compound.

Caption: Workflow for Determining Physicochemical Properties.

The Solubility Profile of 1-Ethyl-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-ethyl-2-fluorobenzene in common laboratory solvents. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this guide synthesizes information from physicochemical properties, predictive models, and established experimental protocols to offer a robust framework for understanding and determining the solubility of this compound.

Core Concepts: Predicting Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The physicochemical properties of this compound (CAS: 446-49-1) provide strong indicators of its expected solubility.

Physicochemical Properties:

| Property | Value | Implication for Solubility |

| Molecular Formula | C8H9F | The presence of a benzene ring and an ethyl group contributes to its nonpolar character. |

| Molecular Weight | 124.16 g/mol | - |

| LogP (Octanol-Water Partition Coefficient) | 2.38810[1] | A positive LogP value indicates that this compound is more soluble in octanol (a nonpolar solvent) than in water (a polar solvent), classifying it as a lipophilic or "fat-loving" compound. |

| Boiling Point | 137.1 °C[1] | - |

| Density | 0.982 g/cm³[1] | - |

Based on its chemical structure—an aromatic ring with an ethyl group and a fluorine atom—and its LogP value, this compound is expected to be poorly soluble in polar solvents like water and highly soluble in nonpolar organic solvents.

Estimated Solubility of this compound

The following table presents estimated solubility values for this compound in a range of common laboratory solvents. These estimations are based on its lipophilic nature (LogP > 2) and the general solubility characteristics of similar halogenated aromatic compounds. It is important to note that these are not experimentally verified values and should be used as a guideline for solvent selection.

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | The nonpolar aromatic ring and ethyl group dominate the molecule's character, leading to poor interaction with polar water molecules. |

| Methanol | Polar Protic | Low to Moderate | While polar, methanol has a shorter alkyl chain than ethanol and can engage in some limited dipole-dipole interactions. |

| Ethanol | Polar Protic | Moderate to High | The ethyl group of ethanol provides a nonpolar character that can better solvate the nonpolar parts of this compound. |

| Acetone | Polar Aprotic | High / Miscible | Acetone's ability to act as a hydrogen bond acceptor and its moderate polarity make it a good solvent for a wide range of organic compounds. |

| Diethyl Ether | Nonpolar | High / Miscible | As a nonpolar solvent, diethyl ether is expected to readily dissolve the nonpolar this compound. |

| Hexane | Nonpolar | High / Miscible | Hexane is a classic nonpolar solvent and is anticipated to be an excellent solvent for this nonpolar compound. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended. This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound for research and development purposes. For critical applications, it is imperative to determine the solubility experimentally using the protocols outlined herein.

References

Navigating the Safety Profile of 1-Ethyl-2-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1-ethyl-2-fluorobenzene. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Crucially, detailed toxicological studies specifically for this compound are limited in publicly accessible literature. Therefore, this guide also draws upon data from the structurally related and more thoroughly studied compounds, ethylbenzene and fluorobenzene, to provide a more complete, albeit inferred, safety profile. All quantitative data should be interpreted with this context in mind.

Executive Summary

This compound is a flammable liquid requiring careful handling to prevent ignition. While specific toxicological data is scarce, information from its structural analogs, ethylbenzene and fluorobenzene, suggests potential for skin, eye, and respiratory irritation. Symptoms of overexposure may include headache, dizziness, and nausea. Standard personal protective equipment and adequate ventilation are essential when handling this compound. This guide summarizes the known physical and chemical properties, provides guidance on safe handling and emergency procedures, and outlines general toxicological testing methodologies relevant to this class of compounds.

Physicochemical and Safety Data

The following tables summarize the key quantitative data available for this compound and its relevant isomers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 446-49-1[1] |

| Molecular Formula | C8H9F[1] |

| Molecular Weight | 124.16 g/mol [1] |

| Boiling Point | 137.1 °C at 760 mmHg[1] |

| Flash Point | 25.8 °C[1] |

| Density | 0.982 g/cm³[1] |

| Vapor Pressure | 8.86 mmHg at 25°C[1] |

| Refractive Index | 1.478[1] |

| LogP | 2.38810 |

Table 2: GHS Classification and Hazard Information for this compound Isomers

| Hazard Statement (H-phrase) | 1-Ethyl-4-fluorobenzene |

| H226: Flammable liquid and vapor | ✓[2] |

| H315: Causes skin irritation | ✓[2] |

| H319: Causes serious eye irritation | ✓[2] |

| H335: May cause respiratory irritation | ✓[2] |

| Signal Word | Warning[2] |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark)[3] |

Note: Specific GHS classification for this compound is not consistently available across sources. The data for the 4-isomer is presented as a likely analogue.

Toxicological Profile (Inferred from Analogs)

Due to the lack of specific toxicological studies on this compound, this section summarizes data from ethylbenzene and fluorobenzene to provide an indication of potential hazards.

Acute Toxicity

Acute exposure to related aromatic compounds can cause irritation and central nervous system depression.

Table 3: Acute Toxicity Data for Ethylbenzene

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 3500 mg/kg |

| LC50 | Rat | Inhalation | 17.2 mg/L (4 hours) |

Data for ethylbenzene is indicative and may not directly translate to this compound.

Irritation and Sensitization

Based on data for 1-ethyl-4-fluorobenzene, this compound is expected to be a skin and eye irritant.[2] It may also cause respiratory tract irritation if inhaled.[2] No data is available to suggest it is a skin sensitizer.

Chronic Toxicity and Carcinogenicity

Long-term exposure data for this compound is not available. For ethylbenzene, chronic inhalation exposure has been associated with effects on the liver, kidneys, and endocrine system in animal studies.[4] Ethylbenzene is classified by IARC as "Possibly carcinogenic to humans" (Group 2B).

Experimental Protocols (General OECD Guidelines)

While specific experimental data for this compound is lacking, the following are summaries of standard OECD test guidelines that would be used to assess the toxicological properties of such a chemical.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.[5]

-

Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the dose for the next. The method aims to classify the substance into a toxicity category rather than determining a precise LD50.[6][7]

-

Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.[8]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8]

-

A small group of animals (typically 3) is dosed with the starting concentration.[7]

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[7]

-

Depending on the outcome (number of mortalities), the dose is either increased or decreased for the next group of animals, or the study is concluded.

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.[9]

Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[1][10]

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[10] The potential for skin irritation is determined by the resulting cell viability.[10]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.[10]

-

After a defined exposure period, the substance is removed by washing.

-

The cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the reduction of a vital dye by the mitochondria of living cells.[10]

-

-

Data Analysis: The percentage of viable cells is calculated relative to a negative control. A chemical is identified as an irritant if the cell viability is below a certain threshold (typically ≤ 50%).[4]

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[3][11]

-

Principle: The test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[3] The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[3]

-

Animals: Historically, albino rabbits have been the preferred species for this test.[3]

-

Procedure:

-

Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the irritant potential of the substance. A weight-of-evidence approach, including data from in vitro and ex vivo tests, is strongly encouraged to minimize animal testing.[11][12]

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the health and safety assessment of a chemical like this compound.

Safe Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Take precautionary measures against static discharge.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[13]

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While this compound is a valuable compound in research and development, the limited availability of specific toxicological data necessitates a cautious approach to its handling. By adhering to the safety precautions outlined in this guide and considering the potential hazards inferred from structurally similar compounds, researchers can minimize risks. Further toxicological studies are warranted to fully characterize the health and safety profile of this chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 1-Ethyl-4-fluorobenzene | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. iivs.org [iivs.org]

- 5. oecd.org [oecd.org]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. youtube.com [youtube.com]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. x-cellr8.com [x-cellr8.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 13. delltech.com [delltech.com]

A Comprehensive Technical Guide to 1-Ethyl-2-fluorobenzene and Its Analogs for Researchers and Drug Development Professionals

An In-depth Survey of Synthesis, Properties, and Biological Potential

This technical guide provides a detailed overview of 1-ethyl-2-fluorobenzene and its analogs, targeting researchers, scientists, and professionals in the field of drug development. The strategic incorporation of a fluorine atom onto an aromatic scaffold can significantly influence a molecule's physicochemical and biological properties, making fluorinated aromatic compounds a subject of intense research interest. This document collates available data on the synthesis, properties, and potential applications of this compound and related structures, presenting it in a structured and accessible format.

Core Compound: this compound

This compound (also known as 2-ethylfluorobenzene) is an aromatic organic compound. The presence of both an ethyl group and a fluorine atom on the benzene ring ortho to each other creates a unique electronic and steric environment that can be exploited in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 446-49-1 | [1] |

| Molecular Formula | C₈H₉F | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| Boiling Point | 137.1 °C at 760 mmHg | [2] |

| Density | 0.982 g/cm³ | [2] |

| Refractive Index | 1.478 | [2] |

| Flash Point | 25.8 °C | [2] |

| Vapor Pressure | 8.86 mmHg at 25°C | [2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features/Notes |

| ¹⁹F NMR | Data available on PubChem, acquired on a Bruker WM-250 instrument.[1] |

| ¹H NMR | |

| ¹³C NMR | |

| Mass Spectrometry | |

| Infrared (IR) Spectroscopy |

Synthesis of Fluorobenzene Derivatives

The synthesis of fluorinated aromatic compounds is a well-established field, with several general methods available. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly detailed, the following represents a common and illustrative laboratory-scale approach based on the Balz-Schiemann reaction.

General Experimental Protocol: Balz-Schiemann Reaction for Fluorobenzene Synthesis

The Balz-Schiemann reaction is a cornerstone in aromatic fluorine chemistry. It involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Materials:

-

Aniline derivative (e.g., 2-ethylaniline for the synthesis of this compound)

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)

-

Ice

-

Organic solvent (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Diazotization: The starting aniline derivative is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 10 °C. This step forms the diazonium salt.

-

Formation of Tetrafluoroborate Salt: A chilled solution of tetrafluoroboric acid or sodium tetrafluoroborate is then added to the diazonium salt solution. This results in the precipitation of the diazonium tetrafluoroborate salt.

-

Isolation and Drying: The precipitated diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold methanol, and finally a cold organic solvent like diethyl ether to facilitate drying. The salt must be thoroughly dried.

-

Thermal Decomposition: The dried diazonium tetrafluoroborate salt is gently heated. The decomposition reaction releases nitrogen gas and boron trifluoride, yielding the desired fluorinated aromatic compound. This step should be performed in a well-ventilated fume hood with appropriate safety precautions as the decomposition can sometimes be vigorous.

-

Purification: The crude product is then purified, typically by distillation, to yield the pure fluorinated benzene derivative.

A general yield for the Balz-Schiemann reaction is in the range of 50-56%.[3]

Below is a conceptual workflow for this synthesis.

Caption: Conceptual workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Analogs of this compound and Their Potential Biological Significance

The introduction of a fluorine atom into a molecule can have profound effects on its biological activity.[4] This is due to several factors, including:

-

Increased Lipophilicity: The substitution of a hydrogen atom with fluorine can increase the lipid solubility of a drug, which can, in turn, enhance its transport and absorption in the body.[4]

-

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a hydrogen atom at or near a metabolic site with fluorine can block metabolism at that position, increasing the drug's half-life.[4]

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect a drug's interaction with its biological target.

Given these properties, fluorobenzene derivatives are found in a wide range of pharmacologically active compounds, including:

-

Antibacterial and Antifungal Agents: Many fluoroquinolone antibiotics contain a fluorobenzene moiety.[4]

-

Anticancer Agents: Fluorinated compounds have shown promise as anticancer agents.

-

Psychoactive Agents: Some fluorobenzoyl derivatives exhibit psychoactive properties.[4]

-

Anti-inflammatory Drugs (NSAIDs): The fluorobenzene scaffold is present in some non-steroidal anti-inflammatory drugs.[4]

-

Anticonvulsants: Certain fluorophenyl-containing drugs have demonstrated anticonvulsant activity.[4]

While specific biological activity data for this compound is not widely published, its structural motifs are present in various biologically active molecules. The following table presents a conceptual list of analogs and their potential (hypothesized) biological relevance based on the known activities of similar structures.

| Analog Structure | Potential Biological Relevance | Rationale |

| 1-(2-Fluoroethyl)benzene | CNS activity, metabolic stability probe | Modification of the ethyl chain with fluorine can impact metabolic stability and lipophilicity, properties crucial for CNS drugs. |

| 2-Ethyl-1,3-difluorobenzene | Altered electronic properties, potential for enhanced binding | The addition of a second fluorine atom can significantly alter the electronic distribution of the ring, potentially leading to stronger interactions with biological targets. |

| 4-Amino-1-ethyl-2-fluorobenzene | Precursor for further derivatization, potential for kinase inhibition | The amino group provides a handle for further chemical modification and is a common feature in many kinase inhibitors. |

| 1-Ethyl-2-fluoro-4-nitrobenzene | Synthetic intermediate, potential for antimicrobial activity | The nitro group is a strong electron-withdrawing group and a common feature in some antimicrobial compounds. It can also be reduced to an amine for further functionalization. |

Logical Relationships in Drug Discovery

The process of discovering and developing a new drug based on a core scaffold like this compound follows a logical progression. This can be visualized as a signaling pathway, where information from one stage triggers the next.

Caption: A simplified representation of the logical flow in a typical drug discovery and development pipeline.

Conclusion

This compound and its analogs represent a class of compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the fluorine and ethyl groups on the benzene ring provides a scaffold with tunable electronic and steric properties. While detailed biological data for the parent compound is limited in the public domain, the known pharmacological activities of other fluorobenzene derivatives suggest that this is a fruitful area for further investigation. The synthetic methodologies for accessing these compounds are well-established, providing a solid foundation for the design and synthesis of novel analogs for biological screening. This guide serves as a foundational resource for researchers looking to explore the potential of this intriguing class of molecules.

References

interpreting the 1H and 13C NMR spectra of 1-ethyl-2-fluorobenzene.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Ethyl-2-fluorobenzene

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of small organic molecules. The document details the expected chemical shifts, coupling constants, and signal multiplicities, supported by data tables and visualizations of key structural relationships and experimental workflows.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl group protons and the aromatic ring protons. The presence of the fluorine atom introduces additional complexity through hydrogen-fluorine (H-F) coupling.

1. Aliphatic Region (Ethyl Protons):

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent. They are adjacent to the three protons of the methyl group, which will split their signal into a quartet (n+1 rule, where n=3). Due to the proximity to the aromatic ring, these protons are deshielded and expected to appear at approximately 2.7 ppm .

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group are adjacent to the two protons of the methylene group, resulting in a triplet signal (n+1 rule, where n=2). This signal is expected in the upfield region, around 1.2 ppm . The typical coupling constant (³J_HH) for the ethyl group is approximately 7.5 Hz.

2. Aromatic Region (Benzene Ring Protons): The four protons on the substituted benzene ring are all chemically non-equivalent, leading to four distinct signals in the downfield region (typically 6.9 - 7.3 ppm). Their multiplicities are complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-3: This proton is ortho to the fluorine atom and meta to the ethyl group. It will be split by H-4 (ortho, ³J_HH ≈ 8 Hz) and H-5 (meta, ⁴J_HH ≈ 2.5 Hz). Crucially, it will also exhibit a large ortho H-F coupling (³J_HF ≈ 9 Hz). This will likely result in a doublet of doublet of doublets (ddd) .

-

H-4: This proton is meta to both the fluorine and ethyl groups. It will be split by H-3 (ortho, ³J_HH ≈ 8 Hz), H-5 (ortho, ³J_HH ≈ 8 Hz), and the fluorine atom (meta, ⁴J_HF ≈ 6 Hz). This complex splitting pattern is expected to produce a triplet of doublets (td) or a more complex multiplet.

-

H-5: This proton is para to the fluorine and meta to the ethyl group. It is coupled to H-4 (ortho, ³J_HH ≈ 8 Hz), H-6 (ortho, ³J_HH ≈ 8 Hz), and H-3 (para, ⁵J_HH ≈ 0.5 Hz, often unresolved). The para H-F coupling (⁵J_HF) is typically very small or zero. This signal is expected to be a triplet or a narrow multiplet.

-

H-6: This proton is ortho to the ethyl group and meta to the fluorine atom. It will be split by H-5 (ortho, ³J_HH ≈ 8 Hz) and the fluorine atom (meta, ⁴J_HF ≈ 6 Hz). This should result in a doublet of doublets (dd) .

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted δ (ppm) | Multiplicity | H-H Coupling (J_HH, Hz) | H-F Coupling (J_HF, Hz) | Integration |

| -CH₃ | 1.2 | Triplet (t) | ³J = 7.5 | - | 3H |

| -CH₂- | 2.7 | Quartet (q) | ³J = 7.5 | - | 2H |

| H-5 | 7.0 | Triplet (t) | ³J ≈ 8 | - | 1H |

| H-3 | 7.1 | ddd | ³J ≈ 8, ⁴J ≈ 2.5 | ³J ≈ 9 | 1H |

| H-6 | 7.2 | dd | ³J ≈ 8 | ⁴J ≈ 6 | 1H |

| H-4 | 7.25 | td | ³J ≈ 8 | ⁴J ≈ 6 | 1H |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, as all carbon atoms are chemically non-equivalent. The key feature is the coupling between carbon and fluorine atoms, which splits the carbon signals into doublets.

-

Aliphatic Carbons: Two signals are expected for the ethyl group, a -CH₂- carbon around 23 ppm and a -CH₃ carbon around 14 ppm .

-

Aromatic Carbons: Six signals are expected for the aromatic carbons.

-

C-2 (Carbon bonded to Fluorine): This carbon will appear furthest downfield in the aromatic region (around 161 ppm ) due to the high electronegativity of fluorine. It will exhibit a very large one-bond C-F coupling constant (¹J_CF ≈ 245 Hz ), appearing as a large doublet.

-

Other Aromatic Carbons: The remaining five aromatic carbons will also be split by fluorine, but with smaller, long-range coupling constants. The two-bond couplings (²J_CF to C-1 and C-3) are typically around 20-25 Hz. The three-bond couplings (³J_CF to C-6 and C-4) are around 7-9 Hz, and the four-bond coupling (⁴J_CF to C-5) is the smallest at approximately 3-4 Hz.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted δ (ppm) | Multiplicity (from C-F Coupling) | C-F Coupling (J_CF, Hz) |

| -CH₃ | 14 | Singlet | - |

| -CH₂- | 23 | Singlet | - |

| C-3 | 115 | Doublet (d) | ²J ≈ 21 |

| C-5 | 124 | Doublet (d) | ⁴J ≈ 3 |

| C-4 | 128 | Doublet (d) | ³J ≈ 8 |

| C-6 | 129 | Doublet (d) | ³J ≈ 8 |

| C-1 | 132 | Doublet (d) | ²J ≈ 22 |

| C-2 | 161 | Doublet (d) | ¹J ≈ 245 |

Visualizations

Molecular Structure and Key NMR Couplings

Caption: Key through-bond J-couplings in this compound.

Standard NMR Experimental Workflow

Caption: A standard workflow for NMR sample analysis.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following are generalized protocols for ¹H and ¹³C NMR experiments.

Sample Preparation

A properly prepared sample is crucial for obtaining a high-resolution spectrum.[1]

-

Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock system.[1]

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for both ¹H and ¹³C spectra.[3]

-

Dissolution and Transfer: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4] Particulates can degrade the magnetic field homogeneity and broaden spectral lines.[1]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

Parameters are typically set on a 400 or 500 MHz spectrometer.[3]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically -2 to 12 ppm to cover all expected proton signals.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for accurate quantitative measurements.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

Data Processing

After acquisition, the raw data (Free Induction Decay, or FID) must be processed.[3]

-

Fourier Transformation: An exponential window function is applied (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier transformation converts the time-domain FID signal into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure, positive absorption lineshape.

-

Baseline Correction: A polynomial function is applied to create a flat baseline across the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

-

Analysis: Peaks are identified (peak picking), and their integrals (for ¹H) are calculated to determine proton ratios.

References

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 1-Ethyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-fluorobenzene (C8H9F) is an aromatic compound with a molecular weight of approximately 124.16 g/mol .[1][2] Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures, a common requirement in pharmaceutical research and development. Electron ionization mass spectrometry induces fragmentation by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by cleavages of the ethyl side chain and reactions involving the aromatic ring, influenced by the presence of the fluorine atom.

Formation of the Molecular Ion

Upon electron impact, a this compound molecule loses an electron to form the molecular ion (M+•), which would be observed at a mass-to-charge ratio (m/z) of 124.

C8H9F + e- → [C8H9F]+• + 2e-

Major Fragmentation Routes

The primary fragmentation pathways are predicted to be analogous to those of ethylbenzene, with the fluorine substituent influencing the relative stability of the resulting ions.

-

Benzylic Cleavage (Loss of a Methyl Radical): The most favorable fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. For this compound, this involves the loss of a methyl radical (•CH3) to form a fluorobenzyl cation. This cation is resonance-stabilized. It is highly probable that this ion will rearrange to the more stable fluorotropylium ion. This fragment is expected to be the base peak in the spectrum.

[C8H9F]+• → [C7H6F]+ + •CH3

-

Formation of the Fluorophenyl Cation (Loss of an Ethyl Radical): Cleavage of the bond between the ethyl group and the aromatic ring can occur, leading to the formation of a fluorophenyl cation and the loss of an ethyl radical (•C2H5).

[C8H9F]+• → [C6H4F]+ + •C2H5

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

Caption: Predicted primary fragmentation of this compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a prediction based on the stability of the ions and fragmentation patterns of similar compounds, with the base peak assigned a value of 100.

| m/z | Predicted Relative Abundance | Ion Formula | Proposed Structure |

| 124 | Moderate | [C8H9F]+• | Molecular Ion |

| 109 | 100 (Base Peak) | [C7H6F]+ | Fluorotropylium ion |

| 95 | Moderate to High | [C6H4F]+ | Fluorophenyl cation |

Experimental Protocol

While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum is outlined below. This protocol is standard for the analysis of volatile organic compounds.

Instrumentation

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source.

-

Common MS analyzers include quadrupole, time-of-flight (TOF), or magnetic sector instruments.

Gas Chromatography Method

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Mass Spectrometry Method

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

The following diagram illustrates a typical experimental workflow for GC-MS analysis.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by a molecular ion at m/z 124 and a base peak at m/z 109, corresponding to the stable fluorotropylium ion formed by the loss of a methyl radical. Another significant fragment is expected at m/z 95, resulting from the loss of an ethyl radical. This predicted fragmentation pattern provides a valuable reference for the identification of this compound in the absence of experimental data. Researchers are advised to confirm these predictions through experimental analysis.

References

Methodological & Application

Application Notes and Protocols: The Role of 1-Ethyl-2-fluorobenzene in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. 1-Ethyl-2-fluorobenzene, while not typically a pharmacologically active agent in itself, serves as a valuable and versatile building block for the synthesis of more complex and potent therapeutic agents. The presence of the fluoro and ethyl groups on the benzene ring offers specific steric and electronic properties that can be exploited in drug design to achieve desired biological activity and ADME (absorption, distribution, metabolism, and excretion) characteristics.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of novel anticoagulants. Detailed protocols and conceptual diagrams are provided to guide researchers in leveraging this building block for drug discovery programs.

Application: Synthesis of Novel Thrombin Inhibitors

The 1-ethyl-2-fluorophenyl moiety can be a key component of more complex heterocyclic systems. A notable example is its incorporation into the benzimidazole scaffold to generate potent thrombin inhibitors. Thrombin is a critical serine protease involved in the blood coagulation cascade, making it a prime target for anticoagulant therapies used in the prevention and treatment of thrombotic disorders.

Fluorinated 1-ethyl-1H-benzimidazole derivatives have demonstrated significant potential as thrombin inhibitors, with some compounds exhibiting greater potency than the reference drug, argatroban.[1] The ethyl group at the 1-position of the benzimidazole ring and the strategic placement of fluorine-containing substituents are crucial for achieving high inhibitory activity.

Quantitative Data: In Vitro Thrombin Inhibitory Activity

The following table summarizes the in vitro thrombin inhibitory activity of representative 1-ethyl-1H-benzimidazole fluorinated derivatives.

| Compound ID | Structure (Generic) | IC50 (nM) | Reference Drug (Argatroban) IC50 (nM) |

| 12f | Substituted 1-ethyl-1H-benzimidazole with a fluorinated moiety | 3.21 ± 0.57 | 9.88 ± 2.26 |

| 12a | Substituted 1-ethyl-1H-benzimidazole with a different fluorinated moiety | Data not specified | 9.88 ± 2.26 |

Table 1: Thrombin inhibitory activity of synthesized compounds. The IC50 values represent the concentration of the compound required to inhibit 50% of the thrombin activity in vitro. Lower IC50 values indicate higher potency. Data is based on findings from a study on novel substituted 1-ethyl-1H-benzimidazole fluorinated derivatives.[1]

Experimental Protocols

Protocol 1: General Synthesis of 1-Ethyl-1H-benzimidazole Derivatives

This protocol outlines a general and plausible synthetic route for the preparation of 1-ethyl-1H-benzimidazole derivatives, which can be further functionalized to incorporate fluorine-containing groups. This process is based on established methods for benzimidazole synthesis.

Materials:

-

o-Phenylenediamine

-

Ethyl iodide

-

Substituted aromatic aldehyde (containing a fluorinated moiety)

-

Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Sodium metabisulfite (Na₂S₂O₅)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

N-Ethylation of o-Phenylenediamine:

-

Dissolve o-phenylenediamine in DMF.

-

Add sodium carbonate as a base.

-

Slowly add ethyl iodide to the mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-ethyl-o-phenylenediamine.

-

-

Condensation to form the Benzimidazole Ring:

-

Dissolve the N-ethyl-o-phenylenediamine and a substituted aromatic aldehyde (containing the desired fluorinated group) in ethanol.

-

Add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid).

-

Reflux the mixture for 4-8 hours.

-

Alternatively, for the cyclization step, an oxidizing agent like sodium metabisulfite can be used.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

-

Work-up and Purification:

-

Dissolve the crude product in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-